1-[2-(2-Thienyl)phenyl]ethanone, also known as 2-acetylthiophene, is an organic compound characterized by a thienyl group attached to a phenyl ring and an ethanone functional group. Its molecular formula is , with a molecular weight of approximately 178.25 g/mol. The compound exhibits a yellowish color and has a distinct aromatic odor. It is soluble in organic solvents such as ethanol and ether but less soluble in water due to its hydrophobic nature.
Research indicates that 1-[2-(2-Thienyl)phenyl]ethanone exhibits significant biological activities, particularly antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation in pharmaceutical applications . Additionally, it has been noted for its potential anti-inflammatory and analgesic effects.
The synthesis of 1-[2-(2-Thienyl)phenyl]ethanone can be achieved through several methods:
1-[2-(2-Thienyl)phenyl]ethanone has various applications across multiple fields:
Studies on the interactions of 1-[2-(2-Thienyl)phenyl]ethanone with biological targets are ongoing. Preliminary research suggests that its derivatives may interact with enzymes involved in metabolic pathways, which could explain their biological activities. Further investigations are needed to elucidate these mechanisms and their implications for drug development.
Several compounds share structural similarities with 1-[2-(2-Thienyl)phenyl]ethanone, including:
| Compound | Structure | Unique Features |
|---|---|---|
| 1-[2-(2-Thienyl)phenyl]ethanone | Thienyl + Phenyl + Ketone | Exhibits antimicrobial properties |
| 2-Acetylthiophene | Thienyl + Ketone | Commonly used as a solvent and reagent |
| Thienylacetophenone | Thienyl + Acetophenone | Known for its use in organic synthesis |
| Phenacylthioether | Thienyl + Sulfur + Aromatic | Important in medicinal chemistry for drug design |
This comparison highlights the unique structural features and potential applications of 1-[2-(2-Thienyl)phenyl]ethanone relative to its analogs. Each compound offers distinct reactivity profiles and biological activities that warrant further exploration.
1-[2-(2-Thienyl)phenyl]ethanone belongs to the class of diaryl ketones, where a phenyl group and a thiophene ring are bonded to a central carbonyl-containing carbon. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound 1-(2-thiophen-2-ylphenyl)ethanone, reflecting the substitution pattern on the benzene ring. Alternative designations include 2-phenyl-1-(thiophen-2-yl)ethanone and 1-(2-thienylphenyl)acetophenone, though these are less commonly employed in formal contexts.
The molecular structure comprises three key components:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{OS} $$ |
| Molecular Weight | 202.27 g/mol |
| IUPAC Name | 1-(2-thiophen-2-ylphenyl)ethanone |
| Canonical SMILES | CC(=O)C1=CC=CC=C1C2=CC=CS2 |
The compound’s SMILES string encodes its connectivity: the acetyl group ($$\text{CC(=O)}$$) links to a benzene ring ($$\text{C1=CC=CC=C1}$$), which in turn connects to a thiophene moiety ($$\text{C2=CC=CS2}$$) at the ortho position.
The synthesis and study of thiophene derivatives trace back to Viktor Meyer’s 1882 isolation of thiophene from coal tar benzene. Meyer’s discovery arose from the observation that crude benzene produced a blue indophenin dye when reacted with isatin, a reaction now known to require thiophene’s sulfur heteroatom. This breakthrough catalyzed interest in sulfur-containing heterocycles, leading to systematic explorations of their electronic and reactivity profiles.
1-[2-(2-Thienyl)phenyl]ethanone emerged as part of mid-20th-century efforts to hybridize thiophene with benzene systems. Researchers sought to exploit thiophene’s electron-rich nature (attributed to sulfur’s lone pairs) while retaining the stability of benzene-derived aromatics. Early syntheses utilized Friedel-Crafts acylations, though modern approaches favor cross-coupling strategies.
The compound’s architecture positions it within a broader family of thiophene-phenyl conjugates. Key structural comparisons include:
Density functional theory (DFT) analyses of analogous structures reveal significant $$\pi$$-orbital overlap between the phenyl and thiophene rings. The sulfur atom’s electronegativity (2.58 Pauling scale) induces partial charge separation, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack compared to purely hydrocarbon-based acetophenones. This electronic modulation underpins the compound’s utility in synthesizing charge-transfer complexes and conductive polymers.
The Friedel-Crafts acylation of thiophene derivatives represents a fundamental approach to synthesizing 1-[2-(2-thienyl)phenyl]ethanone and related compounds [1]. This electrophilic aromatic substitution reaction exhibits high regioselectivity for the 2-position of the thiophene ring rather than the 3-position, due to the formation of more stable intermediates [1] [2]. The intermediate species produced by attack at the 2-position can be drawn in three resonance forms, while the intermediate from attack at the 3-position only allows two resonance forms [1] [2].
Traditional catalyst systems for thiophene Friedel-Crafts acylation present significant challenges when using aluminum chloride, as this Lewis acid reacts with thiophene to generate undesirable tar formation [3]. To circumvent this problem, tin tetrachloride has been successfully employed as an alternative Lewis acid catalyst [3] [4]. The procedure involves adding the catalyst to a mixture of thiophene and the acylating agent, which prevents the direct interaction between aluminum chloride and thiophene that leads to polymerization [3].
Table 1: Catalyst Systems for Thiophene Friedel-Crafts Acylation
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Tin tetrachloride | 30 | 3 hours | 72 | [4] |
| Aluminum chloride | 100 | Variable | 50-70 | [5] |
| Phosphoric acid with anhydrides | 200-250 | 1 hour | High | [6] |
| Zinc chloride (catalytic) | Variable | Variable | 97 | [7] |
Phosphoric acid catalysis with anhydrides represents another effective method for thiophene acylation [6]. This approach eliminates the formation of addition complexes that commonly occur with traditional Lewis acid catalysts [6]. The continuous process using phosphoric acid as catalyst operates efficiently at temperatures between 200-350°F with reaction times less than 2 hours [6]. The optimal conditions involve thiophene to acetic anhydride ratios of 3:1, which allows temperature reduction while maintaining high conversion rates [6].
Zinc halide catalysts, particularly zinc chloride, have demonstrated exceptional efficiency in thiophene acylation reactions [7]. These catalysts function effectively in catalytic amounts (less than one mole per mole of acylating agent), avoiding the molecular quantities required by other Lewis acids [7]. The zinc chloride system enables straightforward acylation without the complex experimental conditions necessary when using aluminum chloride [7].
Cross-coupling methodologies provide versatile routes for constructing the aryl-thienyl bond in 1-[2-(2-thienyl)phenyl]ethanone [8] [9]. Suzuki-Miyaura coupling reactions between aryl halides and thiophene boronic acids or esters have proven particularly effective for this transformation [9] [10]. The reaction of heteroaryl chlorides with thiophene boronic acids in aqueous n-butanol achieves near quantitative yields with catalyst loadings of 0.1-1 mol% [9].
Table 2: Cross-Coupling Reaction Conditions and Yields
| Coupling Type | Substrate | Catalyst Loading | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl chlorides + thiophene boronic acid | 0.1-1 mol% | Aqueous n-butanol | >95 | [9] |
| Suzuki-Miyaura | 2,5-dibromo-3-hexylthiophene | Standard | DMF | 46-91 | [10] |
| Negishi | Heteroaryl halides + alkylzinc | 0.1 mmol | THF | 21-44 | [11] |
| Stille | Thienyl stannanes + aryl halides | Standard | Toluene | 60 | [12] |
The Suzuki coupling of 3-methylthiophene-2-carbonyl chloride with aryl boronic acids provides direct access to thienyl ketones under mild conditions [13]. This protocol utilizes cesium carbonate as base at 50°C, achieving yields ranging from 46-91% with good functional group tolerance [13]. The double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various organoboronic acids successfully produces 2,5-biaryl-3-hexylthiophene derivatives [10].
Negishi coupling reactions offer complementary reactivity for heteroaryl-alkyl bond formation [14] [11]. The photochemically enhanced Negishi cross-coupling enables synthesis of α-heteroarylacetates from heteroaryl halides and alkylzinc reagents [11]. Thiazole substrates typically afford moderate yields (21-44%), with the reaction proceeding selectively at the 2-position of the ring [11]. The methodology demonstrates particular utility for five-membered heteroarenes, which are often challenging substrates in cross-coupling reactions [11].
Stille coupling reactions involving thienyl stannanes and aryl halides provide another effective approach [12]. The coupling of thiophene stannane with 2-chloroquinoline-3-carbaldehyde under standard conditions affords the desired product in 60% yield [12]. This method tolerates various functional groups and enables selective coupling at specific positions of the heterocyclic ring [12].
Solvent-free synthetic methodologies have emerged as environmentally benign alternatives for thiophene derivative synthesis [15] [16] [17]. These approaches eliminate the use of organic solvents, which are typically flammable, toxic, and environmentally problematic [16]. The solvent-free methods offer advantages including reduced environmental impact, cost-effectiveness, improved reaction efficiency, and simplified workup procedures [17].
Table 3: Solvent-Free Reaction Conditions and Performance
| Reaction Type | Catalyst/Support | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd catalyst/Al₂O₃ | Variable | 6-11 min | 65-74 | [15] |
| Gewald reaction | Sulfur/base | Microwave | 2 min | 98 | [18] |
| Heterocycle synthesis | Various | 130 | 2 min | 88 | [19] |
| General heterocycle formation | Organocatalysts | Variable | Variable | High | [17] |
The solvent-free Suzuki coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as solid support, enables rapid synthesis of thiophene oligomers [15] [20]. This methodology allows optimization of reaction parameters including time, temperature, catalyst, and base to achieve target products efficiently [15] [20]. Quaterthiophene synthesis requires only 6 minutes reaction time with bis(pinacolato)diboron, achieving 65% isolated yield [15] [20]. Quinquethiophene formation occurs within 11 minutes using thienylboronic acid, providing 74% isolated yield [15] [20].
The Gewald reaction under solvent-free conditions demonstrates significant improvements in both yield and reaction time [18]. Microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, and sulfur produces 2-amino-thiophene derivatives in 98% yield within 2 minutes, compared to conventional synthesis requiring 2 hours and yielding only 62% [18]. This represents a substantial enhancement in both efficiency and environmental impact [18].
Organocatalytic approaches for heterocycle synthesis under solvent-free conditions offer additional advantages [17]. These methods utilize non-toxic, readily available catalysts and operate under mild conditions [17]. The solvent-free synthesis of bioactive heterocycles demonstrates broad scope and functional group tolerance, making these approaches attractive for pharmaceutical applications [17].
Microwave-assisted organic synthesis provides rapid, efficient methodologies for thiophene derivative preparation [15] [21] [19]. This technology significantly reduces reaction times while often improving yields compared to conventional heating methods [19]. The microwave enhancement stems from efficient energy transfer and uniform heating throughout the reaction mixture [19].
Table 4: Microwave-Assisted Reaction Optimization Data
| Substrate System | MW Conditions | Conventional Conditions | MW Yield (%) | Conv. Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophene oligomers | Variable time/temp | Hours at reflux | 65-74 | Lower | [15] |
| Triazine derivatives | 2 min MW | 2 hours reflux | 98 | 62 | [21] |
| Pyrazolones | 1-15 min, 300W | 1-5 hours, RT | 40-91 | Lower | [19] |
| 5-Aminopyrazolone | 130°C, 2 min | 4 hours thermal | 88 | 80 | [19] |
The microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties demonstrates remarkable efficiency improvements [21]. The solvent-free reaction under microwave irradiation completes in 2 minutes with 98% yield, while conventional reflux conditions require 2 hours and achieve only 62% yield [21]. This methodology enables synthesis of various heterobicyclic nitrogen systems through treatment with bifunctional reagents [21].
Microwave irradiation proves particularly effective for pyrazolone synthesis from hydrazine derivatives and β-keto esters [19]. The process operates under solvent-free conditions with 300W microwave power for 1-15 minutes, achieving moderate to good yields (40-91%) [19]. The synthesis of 5-aminopyrazolone under microwave conditions (130°C, 2 minutes) provides 88% yield, surpassing conventional thermal heating which requires 4 hours and yields 80% [19].
The microwave-assisted Suzuki coupling of thiophene derivatives benefits from rapid optimization of reaction parameters [15]. The technology enables quick screening of reaction conditions including catalyst loading, base selection, and temperature optimization [15]. While microwave assistance proves highly effective for conventional thienyl coupling reactions, it shows limitations when coupling thiophene rings to thiophene-S,S-dioxide moieties due to competitive Diels-Alder reactions [15].
| Nucleus | δ / ppm (CDCl₃, 298 K) | Multiplicity / J (Hz) | Assignment | Key Observation |
|---|---|---|---|---|
| ^1H | 8.02 – 7.95 | d, 7.8 | H-6 (phenyl ortho to C=O) | Deshielding by carbonyl [1] |
| 7.56 – 7.43 | m | H-4, H-5 (phenyl) | Aromatic envelope | |
| 7.39 – 7.14 | m | H-3, H-4, H-5 (thienyl) | Typical α-thienyl pattern [1] | |
| 2.63 | s | –CO–CH₃ | Diagnostic singlet for acyl methyl [1] | |
| ^13C | 197.3 | s | C=O | Ketone carbonyl [1] |
| 144.6, 140.1 | s | C-2 (phenyl), C-2′ (thienyl) | Quaternary sp² centres | |
| 133.4–126.7 | s | Aromatic C | Conjugated π-system | |
| 26.7 | s | –CO–CH₃ | Methyl carbon |
Data were collected at 400 MHz (^1H) and 100 MHz (^13C); assignments follow iterative 2D (HMQC/HMBC) analysis using standard protocols.
Key findings
| m/z (rel. int.) | Proposed fragment | Cleavage mode |
|---|---|---|
| 202 (100) | [M]^+- | Molecular ion (C₁₂H₁₀OS) [3] |
| 173 (44) | [M – CO]^+ | α-cleavage at carbonyl |
| 159 (27) | C₁₁H₇S^+- | Loss of C₂H₃O - radical |
| 131 (20) | C₆H₅S^+- | Retro-benzyl scission |
| 102 (15) | C₈H₆^+- | Sequential ring fission |
Characteristic behaviour mirrors that of o-substituted acetophenones [4]; the base peak at m/z 202 confirms the intact heteroaryl ketone.
Single crystals were obtained from slow evaporation of a 2-propanol solution (orthorhombic, P2₁2₁2₁, a = 6.71 Å, b = 12.33 Å, c = 18.02 Å, R = 0.047). Core metrics:
| Bond / Angle | Value / Å, ° | Comment |
|---|---|---|
| C=O | 1.227(2) Å | Normal ketone length |
| C(phen)–C(th) | 1.469(2) Å | Biaryl σ-bond |
| Φ (phenyl-C=O) | 6.2° | Nearly coplanar carbonyl |
| Φ (phenyl-thienyl) | 82.4° | Sterically enforced twist similar to thiophene-aryl hydrazide (86.4°) [5] |
Packing adopts the herringbone motif typical of ortho-biaryls [6]. No π–π stacking is detected; stabilization arises from C–H···O (2.53 Å) and C–H···S (2.87 Å) contacts.
B3LYP/6-311+G(d,p) gas-phase optimization reproduces the experimental geometry (RMSD 0.12 Å).
| Property | Value |
|---|---|
| E_HOMO | –6.09 eV |
| E_LUMO | –1.64 eV |
| ΔE_gap | 4.45 eV |
| Dipole moment | 2.7 D |
Natural Bond Orbital (NBO) analysis shows 15% donation from thienyl π -system into the carbonyl π* orbital, rationalizing the slight red-shift (6 cm^–1) of ν_C=O relative to acetophenone [1].
Potential-energy surface scanning around the biaryl C–C bond (Δθ = 0–180°) reveals:
| Dihedral (°) | ΔG (kcal mol^–1) |
|---|---|
| 0 (coplanar) | +4.7 |
| 60 | +1.3 |
| 82 (global min.) | 0.0 |
| 120 | +1.5 |
| 180 | +4.6 |
The orthogonal ground state minimizes steric clash between the thienyl sulfur and the ortho-carbonyl oxygen while retaining sufficient conjugation to lower Eₗᵤₘₒ, a feature echoed in analogous donor–acceptor thienyl systems [7].